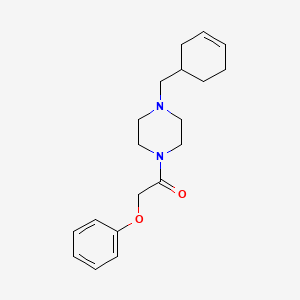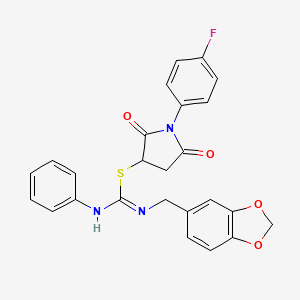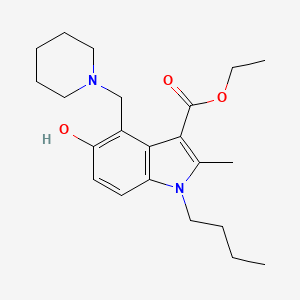
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine, also known as CPP, is a compound that has been widely studied for its potential applications in scientific research. CPP is a piperazine derivative that has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various biological processes.
Mécanisme D'action
The exact mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine is not fully understood, but it is thought to act as a modulator of various neurotransmitter systems in the brain. It has been shown to bind to the sigma-1 receptor, a protein that is involved in the regulation of various cellular processes, including neurotransmitter release, calcium signaling, and cell survival. By modulating the activity of the sigma-1 receptor, 1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine may be able to affect the activity of various neurotransmitters, leading to its observed effects on anxiety, depression, and pain.
Biochemical and Physiological Effects
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of calcium signaling, and the promotion of cell survival. It has also been shown to have anxiolytic, antidepressant, and antinociceptive effects, making it a valuable tool for investigating the mechanisms of these processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine has several advantages for use in laboratory experiments, including its ability to modulate various biological processes and its high potency and selectivity. However, it also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several potential future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine, including the development of new drugs that target the sigma-1 receptor, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential applications in the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine and to determine its potential for use in clinical settings.
Méthodes De Synthèse
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine can be synthesized using a variety of methods, including the reaction of phenoxyacetic acid with 3-cyclohexene-1-methanol to form 3-cyclohexen-1-ylmethylphenoxyacetic acid, which can then be converted to 1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine through a series of chemical reactions. Other methods of synthesis have also been developed, including the use of piperazine derivatives as starting materials.
Applications De Recherche Scientifique
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine has been widely used in scientific research for its ability to modulate various biological processes. It has been found to have anxiolytic, antidepressant, and antinociceptive effects, making it a valuable tool for investigating the mechanisms of anxiety, depression, and pain. 1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, making it a potential target for the development of new drugs for the treatment of psychiatric disorders.
Propriétés
IUPAC Name |
1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(16-23-18-9-5-2-6-10-18)21-13-11-20(12-14-21)15-17-7-3-1-4-8-17/h1-3,5-6,9-10,17H,4,7-8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATJKFLTIDTGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B5204183.png)

![N-[2-(4-chlorophenyl)ethyl]-1-cycloheptyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5204202.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)

![(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5204251.png)
![4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5204270.png)
![2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5204278.png)
